Ethyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate
Description
Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amine, and a methyl-substituted propanoate backbone
Properties
IUPAC Name |
ethyl 2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13(17)15(2,3)16(4)14(18)20-11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRNLUCBLOOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N(C)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified with ethyl 2-bromo-2-methylpropanoate under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Hydrolysis: 2-{(benzyloxy)carbonylamino}-2-methylpropanoic acid.
Reduction: Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanol.
Substitution: 2-(methylamino)-2-methylpropanoic acid.
Scientific Research Applications
Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and amines.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through its ester and amine functional groups. The benzyloxycarbonyl group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 2-{(benzyloxy)carbonylamino}-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 2-{(benzyloxy)carbonylamino}-2-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 2-{(benzyloxy)carbonylamino}-2-butylpropanoate: Similar structure but with a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
